Cas no 131467-06-6 (2-Chloro-5-vinylpyrimidine)

2-Chloro-5-vinylpyrimidine is a versatile heterocyclic compound featuring a reactive vinyl group and a chloro substituent on a pyrimidine backbone. Its structure enables selective functionalization, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The chloro group facilitates nucleophilic substitution reactions, while the vinyl moiety allows for further derivatization via cross-coupling or polymerization. This compound is particularly useful in the development of pyrimidine-based scaffolds for drug discovery and material science. Its stability under standard conditions and compatibility with a range of reaction conditions enhance its utility in multi-step synthetic routes.
2-Chloro-5-vinylpyrimidine structure
2-Chloro-5-vinylpyrimidine structure
Product name:2-Chloro-5-vinylpyrimidine
CAS No:131467-06-6
MF:C6H5ClN2
MW:140.570299863815
MDL:MFCD11040635
CID:102386
PubChem ID:45080172

2-Chloro-5-vinylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine,2-chloro-5-ethenyl-
    • 2-CHLORO-5-ETHENYLPYRIMIDINE
    • Pyrimidine, 2-chloro-5-ethenyl- (9CI)
    • 2-chloro-5-vinylpyrimidine
    • Pyrimidine, 2-chloro-5-ethenyl-
    • FCH995392
    • SB16131
    • AKOS015967494
    • CS-0051939
    • 131467-06-6
    • FT-0707464
    • P11012
    • GS-5957
    • SCHEMBL18131703
    • MFCD11040635
    • DA-12431
    • 2-Chloro-5-vinylpyrimidine
    • MDL: MFCD11040635
    • Inchi: 1S/C6H5ClN2/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2
    • InChI Key: LOMHPDKAIATDPF-UHFFFAOYSA-N
    • SMILES: ClC1=NC([H])=C(C([H])=C([H])[H])C([H])=N1

Computed Properties

  • Exact Mass: 140.01425
  • Monoisotopic Mass: 140.0141259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 97.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • PSA: 25.78

2-Chloro-5-vinylpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122579-250mg
2-Chloro-5-vinylpyrimidine
131467-06-6 98%
250mg
¥480.00 2024-08-09
eNovation Chemicals LLC
D605397-500mg
2-chloro-5-vinylpyrimidine
131467-06-6 97%
500mg
$185 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122579-100mg
2-Chloro-5-vinylpyrimidine
131467-06-6 98%
100mg
¥378.00 2024-08-09
ChemScence
CS-0051939-1g
2-Chloro-5-vinylpyrimidine
131467-06-6 99.04%
1g
$330.0 2022-04-28
eNovation Chemicals LLC
D605397-1G
2-chloro-5-vinylpyrimidine
131467-06-6 97%
1g
$260 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122579-1g
2-Chloro-5-vinylpyrimidine
131467-06-6 98%
1g
¥960.00 2024-08-09
Chemenu
CM316400-1g
2-Chloro-5-vinylpyrimidine
131467-06-6 95%
1g
$137 2024-08-02
Matrix Scientific
167985-10g
2-Chloro-5-vinylpyrimidine
131467-06-6
10g
$5087.00 2023-09-06
1PlusChem
1P000WPE-100mg
Pyrimidine, 2-chloro-5-ethenyl-
131467-06-6 98% mix TBC as stabilizer
100mg
$37.00 2023-12-22
abcr
AB458208-100mg
2-Chloro-5-vinylpyrimidine; .
131467-06-6
100mg
€171.20 2025-02-19

2-Chloro-5-vinylpyrimidine Related Literature

Additional information on 2-Chloro-5-vinylpyrimidine

2-Chloro-5-vinylpyrimidine (CAS No: 131467-06-6)

2-Chloro-5-vinylpyrimidine is a heterocyclic organic compound with the CAS registry number 131467-06-6. This compound belongs to the class of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 2 and a vinyl group (-CH=CH2) at position 5 gives this compound its unique structure and reactivity. Pyrimidines are widely studied in organic chemistry due to their versatility in forming various functional groups and their applications in drug discovery, materials science, and chemical synthesis.

The synthesis of 2-chloro-5-vinylpyrimidine typically involves multi-step processes, often starting from readily available starting materials such as aldehydes or ketones. One common approach is the Biginelli reaction, which is a one-pot method for the synthesis of pyrimidones and related compounds. However, modifications to this reaction can lead to the formation of chlorinated pyrimidines like 2-chloro-5-vinylpyrimidine. The reaction conditions, including temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Recent studies have highlighted the potential of 2-chloro-5-vinylpyrimidine in various fields. In medicinal chemistry, this compound has been explored as a building block for designing bioactive molecules with potential therapeutic applications. For instance, researchers have investigated its role in anti-cancer drug development due to its ability to inhibit specific enzymes or pathways involved in cancer progression. The chlorine atom at position 2 provides an additional site for functionalization, enabling the attachment of various substituents that can enhance bioavailability or target specificity.

In addition to its medicinal applications, 2-chloro-5-vinylpyrimidine has also been studied for its potential in materials science. The vinyl group at position 5 allows for polymerization reactions, making this compound a candidate for synthesizing novel polymers with unique electronic or mechanical properties. Recent advancements in polymer chemistry have demonstrated the feasibility of using such pyrimidine derivatives as monomers for producing high-performance materials suitable for electronic devices or advanced composites.

From a structural perspective, 2-chloro-5-vinylpyrimidine exhibits interesting electronic properties due to the conjugation between the aromatic ring and the vinyl group. This conjugation not only influences the compound's reactivity but also contributes to its optical properties, making it a potential candidate for applications in optoelectronics or sensors. Researchers have explored its use in dye-sensitized solar cells (DSSCs) as a sensitizer due to its ability to absorb light across a broad spectrum.

The stability and reactivity of 2-chloro-5-vinylpyrimidine are also areas of active research. Studies have shown that the compound undergoes various transformations under specific conditions, such as nucleophilic substitution or elimination reactions. These transformations can be harnessed to synthesize more complex molecules with tailored functionalities. For example, substitution reactions at the chlorine atom can lead to derivatives with improved pharmacokinetic profiles or enhanced catalytic activity.

Moreover, computational chemistry has played a significant role in understanding the electronic structure and reactivity of 2-chloro-5-vinylpyrimidine. Density functional theory (DFT) calculations have provided insights into the molecule's frontier molecular orbitals and reaction mechanisms, aiding in the design of more efficient synthetic routes and applications.

In conclusion, 2-chloro-5-vinylpyrimidine (CAS No: 131467-06-6) is a versatile compound with promising applications across multiple disciplines. Its unique structure enables diverse transformations and functionalizations, making it an invaluable tool in organic synthesis and material development. As research continues to uncover new properties and uses for this compound, it is expected to play an increasingly important role in advancing scientific and technological innovations.

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